![molecular formula C41H53NO10 B3025985 [(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate CAS No. 171249-05-1](/img/structure/B3025985.png)
[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate
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Overview
Description
Lepimectin A4 is a synthetic macrocyclic lactone that constitutes a major component of the insecticide lepimectin. It is a semi-synthetic derivative of milbemycin, which is produced by the fermentation of Streptomyces species. Lepimectin A4 is known for its potent insecticidal, acaricidal, and nematocidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lepimectin A4 is synthesized from 15-hydroxy-5-ketomilbemycin A3/A4. The synthetic route involves coupling 15-hydroxy-5-ketomilbemycin A3/A4 with methoxyiminophenylacetic acid, followed by reduction with sodium borohydride . The reaction conditions typically involve the use of organic solvents such as ethanol, methanol, dimethylformamide, or dimethyl sulfoxide .
Industrial Production Methods: Commercially, lepimectin is produced as a mixture of lepimectin A3 and A4. The production process involves controlled fermentation of Streptomyces species, followed by extraction and purification of the desired compounds .
Chemical Reactions Analysis
Types of Reactions: Lepimectin A4 undergoes various chemical reactions, including:
Oxidation: Lepimectin A4 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in lepimectin A4.
Substitution: Substitution reactions can be employed to introduce different substituents into the lepimectin A4 molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various organic reagents can be used depending on the desired substituent.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of lepimectin A4 .
Scientific Research Applications
Lepimectin A4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic lactones and their chemical properties.
Biology: Investigated for its effects on insect and mite physiology and behavior.
Medicine: Explored for its potential use in developing new anthelmintic and antiparasitic drugs.
Industry: Utilized as an active ingredient in insecticides and acaricides for agricultural and horticultural applications
Mechanism of Action
Lepimectin A4 exerts its effects by acting as an allosteric modulator of glutamate-gated chloride channels (GluCl). It binds to these channels and enhances their activity, leading to an influx of chloride ions into the cells. This results in hyperpolarization of the cell membrane, causing paralysis and death of the target organisms .
Comparison with Similar Compounds
- Milbemycin A3
- Milbemycin oxime
- Latidectin
Lepimectin A4 stands out due to its enhanced efficacy and broader spectrum of activity against various pests .
Properties
CAS No. |
171249-05-1 |
---|---|
Molecular Formula |
C41H53NO10 |
Molecular Weight |
719.9 g/mol |
IUPAC Name |
[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate |
InChI |
InChI=1S/C41H53NO10/c1-7-33-24(2)18-19-40(52-33)22-31-21-30(51-40)17-16-26(4)36(50-39(45)34(42-47-6)28-13-9-8-10-14-28)25(3)12-11-15-29-23-48-37-35(43)27(5)20-32(38(44)49-31)41(29,37)46/h8-16,20,24-25,30-33,35-37,43,46H,7,17-19,21-23H2,1-6H3/b12-11+,26-16+,29-15+,42-34+/t24-,25-,30+,31-,32-,33+,35+,36+,37+,40+,41+/m0/s1 |
InChI Key |
HICUREFSAIZXFQ-CAEDSYAOSA-N |
SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N/OC)/C6=CC=CC=C6)\C)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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